molecular formula C11H10BrF3O B8411490 1-(4-Bromophenyl)-1-cyclopropyl-2,2,2-trifluoroethanol

1-(4-Bromophenyl)-1-cyclopropyl-2,2,2-trifluoroethanol

Cat. No. B8411490
M. Wt: 295.09 g/mol
InChI Key: WFLVPRDNOFKEEY-UHFFFAOYSA-N
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Patent
US08987445B2

Procedure details

To a solution of (4-bromophenyl)(cyclopropyl)methanone (587 mg, 2.60 mmol) in tetrahydrofuran (5.2 mL) were added molecular sieves 4 Å (500 mg), trimethylsilyl trifluoromethane (772 μL, 5.20 mmol) and tetrabutylammonium fluoride (tetrahydrofuran solution, 1 mol/L, 3.9 mL, 3.90 mmol) at 0° C., and the mixture was stirred at room temperature for 18 hours. The solution was filtered through diatomaceous earth, and then thereto was added 1 mol/L hydrochloric acid solution (10 mL), and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1→5:1) to give 1-(4-bromophenyl)-1-cyclopropyl-2,2,2-trifluoroethanol (747 mg, 97%) as a colorless oil.
Quantity
587 mg
Type
reactant
Reaction Step One
Quantity
772 μL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.C[Si]([C:17]([F:20])([F:19])[F:18])(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH:10]2[CH2:11][CH2:12]2)([OH:9])[C:17]([F:20])([F:19])[F:18])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
587 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C1CC1
Name
Quantity
772 μL
Type
reactant
Smiles
C[Si](C)(C)C(F)(F)F
Name
Quantity
3.9 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5.2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
was added 1 mol/L hydrochloric acid solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate twice
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1→5:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 747 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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